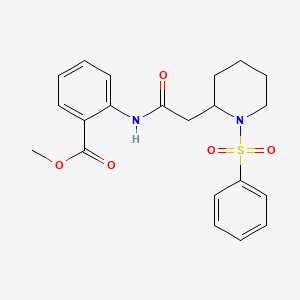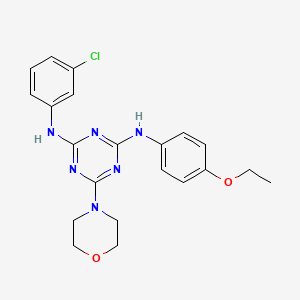
N2-(3-chlorophenyl)-N4-(4-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles . The molecule also contains morpholine and phenyl groups, which may contribute to its properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Additionally, the compound contains phenyl rings and a morpholine ring, which could influence its physical and chemical properties .Chemical Reactions Analysis
Triazines are known to participate in a variety of chemical reactions. They can act as bases due to the presence of nitrogen atoms. They can also undergo reactions with electrophiles and nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar morpholine group could enhance its solubility in polar solvents .科学的研究の応用
Synthesis and Antimicrobial Activities
Research on similar triazine derivatives, including work on 1,2,4-triazole derivatives and their antimicrobial activities, showcases the chemical versatility and potential biological relevance of these compounds. These studies detail the synthesis processes and evaluate the antimicrobial properties against various microorganisms, highlighting the compounds' potential as antimicrobial agents (Bektaş et al., 2010).
Biological Activity of Pyrimidine Linked with Morpholinophenyl Derivatives
Another study explores the preparation of pyrimidine-2,4-diamine derivatives and their significant larvicidal activity, demonstrating the potential of these compounds in biological applications, such as pest control (Gorle et al., 2016).
Synthesis of N-Heterocycles Using α-Phenylvinylsulfonium Salts
The concise synthesis of morpholines and piperazines via the reaction with α-phenylvinylsulfonium salts underlines a method for producing N-heterocycles, which are crucial in many pharmaceuticals and research chemicals, showing the synthetic versatility of triazine derivatives (Matlock et al., 2015).
Environmental Applications
Additionally, the use of triazine derivatives in environmental applications, such as the removal of pesticides from wastewater using biosorbents, indicates the compounds' utility in environmental science and engineering (Boudesocque et al., 2008).
Chemical Sensing and Biological Properties
Rhenium(I) polypyridine diamine complexes, including triazine derivatives, serve as phosphorogenic sensors for nitric oxide (NO), showcasing the application of such compounds in biological sensing and imaging. These complexes exhibit significant emission enhancement upon reaction with NO, highlighting their potential in medical diagnostics and research (Choi et al., 2014).
作用機序
将来の方向性
特性
IUPAC Name |
2-N-(3-chlorophenyl)-4-N-(4-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O2/c1-2-30-18-8-6-16(7-9-18)23-19-25-20(24-17-5-3-4-15(22)14-17)27-21(26-19)28-10-12-29-13-11-28/h3-9,14H,2,10-13H2,1H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMRZAUOHWOCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3-chlorophenyl)-N4-(4-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

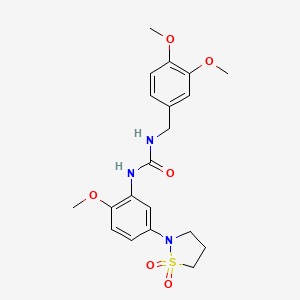
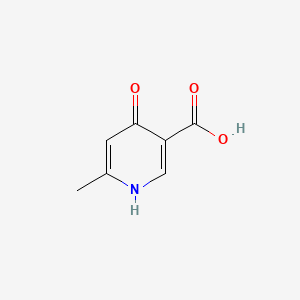
![3-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2473922.png)


![2-(3-((5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2473927.png)
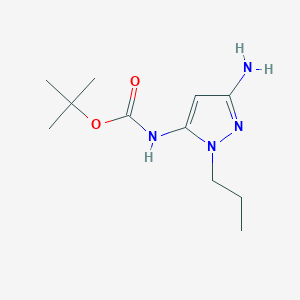
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2473931.png)
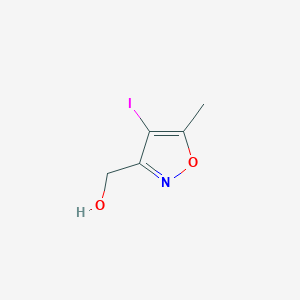
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-methoxybenzoate](/img/structure/B2473935.png)
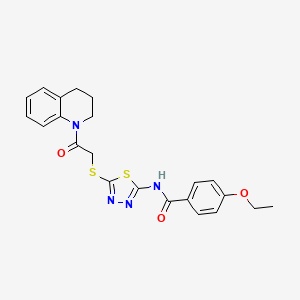
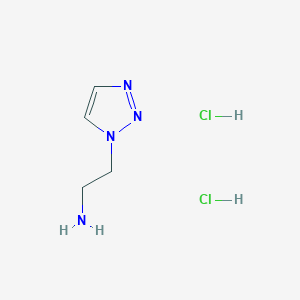
![[3-(Oxolan-3-yl)phenyl]methanol](/img/structure/B2473942.png)
